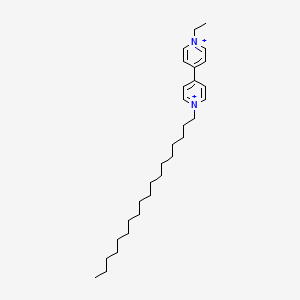![molecular formula C19H13NO2 B14313327 7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one CAS No. 111341-55-0](/img/structure/B14313327.png)
7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one is a heterocyclic compound that features a fused ring system combining furan and pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with benzaldehyde derivatives in the presence of a catalyst to form the desired furo[3,4-b]pyridine ring system . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the ring system .
Aplicaciones Científicas De Investigación
7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Potential therapeutic applications include its use as a scaffold for designing new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .
Comparación Con Compuestos Similares
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones: These compounds share a similar fused ring system but differ in the specific heteroatoms and substituents present.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds also feature a fused ring system but with a pyrazole ring instead of a furan ring.
Uniqueness: 7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one is unique due to the presence of the furan ring fused to the pyridine ring, along with the diphenyl substitution. This structural arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and other applications .
Propiedades
Número CAS |
111341-55-0 |
|---|---|
Fórmula molecular |
C19H13NO2 |
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
7,7-diphenylfuro[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C19H13NO2/c21-18-16-12-7-13-20-17(16)19(22-18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H |
Clave InChI |
LAIOLWARIDOHGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=C(C=CC=N3)C(=O)O2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


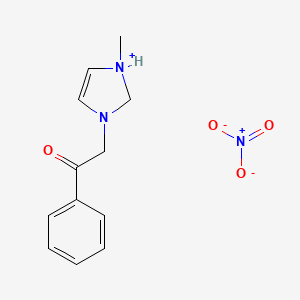
![4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol](/img/structure/B14313248.png)
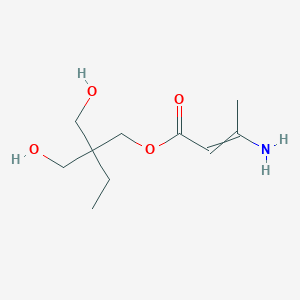
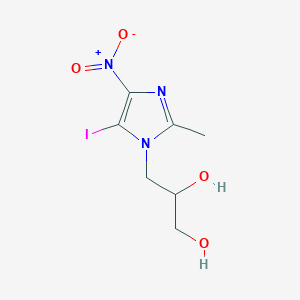
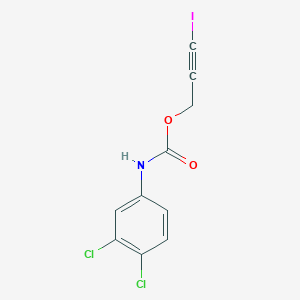


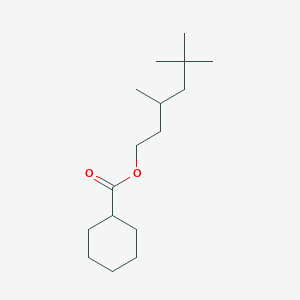
![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)
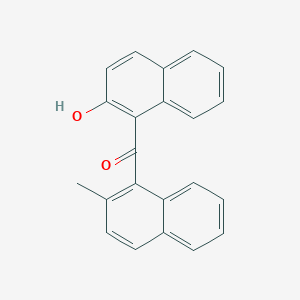
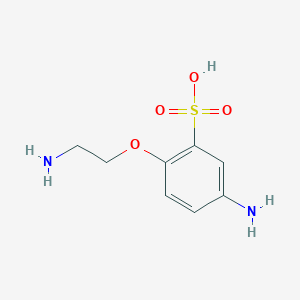
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
